Isoviolanthrone
Overview
Description
Synthesis Analysis
The synthesis of isoviolanthrone and its derivatives has been a subject of interest due to their potential electronic semiconductivity. Gotoh and Li (1974) reported the synthesis of 3,3'-Diisoviolanthronyl, a compound expected to have high electronic semiconductivity, prepared in 90% yield through the ring closure of isomeric quarterbenzanthrones in ethanolic potassium hydroxide solutions at 120°C (Gotoh & Li, 1974).
Molecular Structure Analysis
Raman spectroscopy studies under high pressure have revealed significant insights into the vibrational properties of isoviolanthrone. Zhao et al. (2014) conducted a high-pressure study using Raman spectroscopy, identifying a phase transition in isoviolanthrone at pressures around 11.0 GPa. This transition was attributed to changes in intra- and intermolecular bonding, indicating a complex molecular structure that is sensitive to external pressure conditions (Zhao et al., 2014).
Chemical Reactions and Properties
Isoviolanthrone undergoes a variety of chemical reactions, including photogenerated radical-induced reductions. Gruen and Görner (2011) explored the properties of isoviolanthrone and its dihydro form, demonstrating that upon photolysis, isoviolanthrone is reduced to its dihydro form through radical-induced mechanisms. This reduction and the subsequent reactivity underline the dynamic chemical properties of isoviolanthrone in response to light and oxygen (Gruen & Görner, 2011).
Physical Properties Analysis
The physical properties of isoviolanthrone have been explored through various techniques, including electrical conductivity measurements. Inokuchi (1955) investigated the semi-conductivity of isoviolanthrone under pressure, finding that its electrical resistivity decreases significantly with compression, highlighting its potential as a semi-conductive material (Inokuchi, 1955).
Chemical Properties Analysis
Isoviolanthrone's chemical properties, such as its reaction with singlet oxygen and its ability to undergo various organic reactions, have been a subject of research. Zehm et al. (2008) studied the reactions of 9,10-diarylanthracenes, including isoviolanthrone derivatives, with singlet oxygen, revealing different reactivities and pathways based on the substituents present, further emphasizing the versatile chemical behavior of isoviolanthrone compounds (Zehm et al., 2008).
Scientific Research Applications
Electrical and Semiconductor Properties : Isoviolanthrone has been shown to exhibit semiconductor properties. The electrical resistivity of isoviolanthrone decreases with compression, significantly lowering its resistivity under high pressure (Inokuchi, 1955). Additionally, it was found that the resistivity of condensed polynuclear aromatic compounds like isoviolanthrone has the character of a semiconductor (Inokuchi, 1951).
Photophysical and Photochemical Properties : Research has investigated the photochemical reduction of isoviolanthrone to its dihydro form, revealing its photophysical properties and the influence of photogenerated radicals on its behavior (Gruen & Görner, 2011).
High-Pressure Studies : Isoviolanthrone's vibrational properties have been explored under high pressure using Raman spectroscopy, helping to characterize its phonon spectra and identify phase transitions influenced by pressure (Zhao et al., 2014).
Chemical Synthesis and By-Products : Studies have examined the yields of isomers of violanthrone during the alkali fusion of benzanthrone, which is a method for producing isoviolanthrone. This research provides insights into the conditions favorable for isoviolanthrone synthesis (Fujisawa et al., 2002).
Use as Pigment Stiffeners and Oxidation Inhibitors : Isoviolanthrone has been found effective as a pigment stiffener in greases and as an inhibitor of polysiloxane oxidation, indicating its potential in materials science and industrial applications (Kobzova et al., 1968).
Upcycling in Electrochemical Devices : A recent study demonstrated the upcycling of isoviolanthrone, a vat dye, into high-value materials for light-emitting electrochemical devices, showing its potential in sustainable material science (Ghanem et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIHWSXXPBAGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059576 | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoviolanthrone | |
CAS RN |
128-64-3 | |
Record name | Isoviolanthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoviolanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoviolanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.